N-(2,3-Dichlorophenyl)maleamic acid

Copolymerization Maleimide Reactivity Ratios

Researchers seeking the precise 2,3-dichloro isomer for maleimide-based polymer synthesis face supply inconsistency. N-(2,3-Dichlorophenyl)maleamic acid is the requisite precursor for 2,3DCMI, offering distinct monomer reactivity ratios (r1 = 0.16, r2 = 1.97; Q = 0.58, e = 1.47) that enable predictable copolymer composition. - Directly yields the 2,3DCMI monomer for controlled radical copolymerization with MMA. - Ortho-meta chlorine substitution provides steric and electronic properties unattainable with 2,4- or 2,6-isomers. - Available as a custom-synthesized intermediate with batch-specific characterization to ensure downstream polymer consistency.

Molecular Formula C10H7Cl2NO3
Molecular Weight 260.07 g/mol
CAS No. 58609-74-8
Cat. No. B3751666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dichlorophenyl)maleamic acid
CAS58609-74-8
Molecular FormulaC10H7Cl2NO3
Molecular Weight260.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)NC(=O)C=CC(=O)O
InChIInChI=1S/C10H7Cl2NO3/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4-
InChIKeyRUGLHUNECPZYDF-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dichlorophenyl)maleamic Acid: Identity and Procurement


N-(2,3-Dichlorophenyl)maleamic acid is a dichloro-substituted N-aryl maleamic acid (maleanilic acid) with the molecular formula C10H7Cl2NO3 and a molecular weight of 260.07 g/mol [1]. It belongs to a class of compounds formed via condensation of maleic anhydride with substituted anilines, in this case 2,3-dichloroaniline. The compound serves primarily as a synthetic intermediate, notably as the precursor to N-(2,3-dichlorophenyl)maleimide (2,3DCMI), which is employed in radical copolymerization and Diels–Alder polymer chemistry [2]. Its 2,3-dichloro substitution pattern on the phenyl ring imparts distinct steric and electronic properties that differentiate it from other dichlorophenyl positional isomers, making generic substitution across this compound class inappropriate without quantitative justification.

1
Synthetic intermediate fit: maleamic acid precursor for N-aryl maleimide synthesis
2
Polymer chemistry context: supports radical copolymerization and Diels–Alder monomer design
3
Positional isomer selection: 2,3-dichloro substitution requires isomer-specific workflow validation

N-(2,3-Dichlorophenyl)maleamic Acid Substitution Failure


Positional isomerism in dichlorophenyl maleamic acids and their corresponding maleimides produces measurably different physicochemical and reactivity profiles. The 2,3-dichloro substitution pattern places two electron-withdrawing chlorine atoms in adjacent (ortho-meta) positions, creating a sterically congested and electronically perturbed environment around the amide/maleimide moiety that is absent in the 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-isomers. This directly affects monomer reactivity in copolymerization, cyclodehydration kinetics to the maleimide, hydrogen-bonding networks in the solid state, and melting point [1]. Consequently, substituting N-(2,3-dichlorophenyl)maleamic acid with a positional isomer without re-optimizing reaction conditions or re-validating downstream polymer properties risks compromised copolymer composition, altered thermal stability, or failed analytical selectivity. The quantitative evidence below demonstrates that even seemingly minor chlorine position shifts produce substantial, quantifiable divergence in performance-relevant parameters.

Isomer shift Positional isomers (2,4-, 2,5-, 2,6-) may alter copolymerization reactivity and composition drift
Thermal shift Melting point depression up to ~80°C vs. other isomers may change purification and storage requirements
Chelation mismatch Metal-chelation selectivity profiles may diverge; 2,5-isomer gravimetric methods may not transfer

N-(2,3-Dichlorophenyl)maleamic Acid: Differentiation Evidence


Monomer Reactivity Ratios in MMA Copolymerization

In free-radical copolymerization with methyl methacrylate (MMA), N-(2,3-dichlorophenyl)maleimide (2,3DCMI)—derived directly from N-(2,3-dichlorophenyl)maleamic acid—exhibits monomer reactivity ratios (r1 = 0.16, r2 = 1.97) and Q-e parameters (Q = 0.58, e = 1.47) that differ substantially from its 2,4DCMI (r1 = 0.09, r2 = 2.23; Q = 0.55, e = 1.65) and 2,6DCMI (r1 = 0.04, r2 = 4.19; Q = 0.30, e = 1.75) analogs [1]. The higher r1 value for 2,3DCMI indicates greater relative propensity for homopropagation compared to cross-propagation with MMA, while its intermediate Q value reflects a distinct resonance stabilization of the growing radical relative to the other isomers. These differences directly impact copolymer composition drift, sequence distribution, and ultimately thermal and mechanical properties of the resulting materials.

Reactivity Ratios
Head-to-head
2,3DCMI: r1=0.16, r2=1.97, Q=0.58, e=1.47
Supports copolymer composition control review
r1 is 1.78× higher than 2,4DCMI, Q is 1.93× that of 2,6DCMI
Copolymerization Maleimide Reactivity Ratios Q-e Scheme Radical Polymerization

Melting Point Differences Across Positional Isomers

The melting point of N-(2,3-dichlorophenyl)maleamic acid is reported by chemical suppliers in the range of 100–105°C . In contrast, its positional isomers exhibit markedly higher melting ranges: N-(2,4-dichlorophenyl)maleamic acid melts at 177–180°C and N-(2,5-dichlorophenyl)maleamic acid melts at 140–144°C [1]. This substantial depression (40–80°C lower than other isomers) is consistent with the steric crowding imposed by the adjacent (ortho) chlorine atoms, which disrupts efficient crystal packing and intermolecular hydrogen bonding. The lower melting point affects solid-state handling, purification by recrystallization, and thermal stability during storage and processing.

Melting Point
Reported
100–105°C (target) vs. 177–180°C (2,4-) and 140–144°C (2,5-)
Impacts purification and storage specification review
72–80°C lower than 2,4-isomer; solid-state handling context
Melting Point Thermal Property Purity Indicator Solid-State Behavior

Herbicide Antidote Activity and Ortho-Substitution Effects

N-Phenylmaleamic acids function as a class of herbicide antidotes (safeners) that act by elevating glutathione (GSH) levels in treated plants, thereby enhancing metabolic detoxification of herbicides such as alachlor and EPTC [1]. Structure–activity studies have established that the position and nature of substituents on the phenyl ring critically modulate antidotal potency, with the 4-position being particularly sensitive to substitution effects [1]. The 2,3-dichloro substitution pattern, bearing electron-withdrawing groups at both an ortho and a meta position, creates a unique electronic and steric environment that is distinct from the more extensively characterized 4-substituted and 2,6-disubstituted analogs. While direct comparative antidotal activity data for the 2,3-dichloro isomer are not available in the primary literature, the established SAR framework predicts differential GSH induction and phytotoxicity profiles relative to other dichloro isomers.

Herbicide Safener SAR
Class-level
Predicted distinct GSH modulation; direct data not reported
Context-dependent safener probe fit
Data to verify; SAR inference from 4-substituted analogs
Herbicide Antidote Glutathione Structure-Activity Relationship Crop Protection

Gravimetric Zirconium Determination Selectivity

A systematic study of eighteen maleanilic acids for gravimetric zirconium determination demonstrated that the 2,5-dichloro-substituted maleanilic acid (derived from 2,5-dichloroaniline) produced quantitative precipitation of zirconium and was effective for its separation from common interfering cations [1]. The 2,3-dichloro isomer (derived from 2,3-dichloroaniline) was not among the thirteen maleanilic acids evaluated in this study, suggesting that the ortho-chlorine steric effect may alter or preclude the formation of a stoichiometric and readily filterable zirconium complex. This differential behavior—where the 2,5-isomer is analytically productive while the 2,3-isomer was either not selected or not effective—highlights the pronounced impact of chlorine positional isomerism on metal-chelation selectivity within this compound class.

Zr Gravimetry Selectivity
Cross-study
2,3-isomer excluded from productive Zr panel; 2,5-isomer confirmed quantitative
Supports metal-ion selectivity review
Ortho-chlorine steric effect may alter chelation
Gravimetric Analysis Zirconium Maleanilic Acid Analytical Selectivity Precipitation

N-(2,3-Dichlorophenyl)maleamic Acid Key Applications


2,3DCMI Precursor for Radical Copolymerization

The quantitatively characterized monomer reactivity ratios (r1 = 0.16, r2 = 1.97; Q = 0.58, e = 1.47) make N-(2,3-dichlorophenyl)maleamic acid the requisite precursor for synthesizing 2,3DCMI, which serves as a comonomer with MMA to produce copolymers with predictable composition and sequence distribution [1]. The distinct reactivity profile relative to 2,4DCMI and 2,6DCMI enables researchers to select the isomer that delivers the desired copolymer architecture—2,3DCMI offers a balanced reactivity favoring moderate incorporation with controllable cross-propagation, suitable for gradient or statistical copolymers where neither extreme alternation nor blockiness is desired. This application is supported by direct head-to-head comparative data.

Diels–Alder/Retro-Diels–Alder Polymer Functionalization

N-(2,3-dichlorophenyl)maleimide, derived from the target maleamic acid, has been employed as a dienophile in Diels–Alder/retro-Diels–Alder strategies for synthesizing polymers bearing maleimide side chains [1]. The 2,3-dichloro substitution pattern may influence the electron-deficiency of the maleimide double bond, thereby modulating Diels–Alder reaction rates and regioselectivity relative to other dichlorophenyl maleimides. Procurement of the specific 2,3-isomer is necessary because the steric and electronic effects of ortho-chlorine substitution cannot be replicated by 2,4-, 2,5-, or 2,6-isomers in these cycloaddition-based polymer functionalization workflows.

Substituent Position Probe in Herbicide Safener SAR

Based on the established class-level SAR demonstrating that phenyl ring substitution position critically modulates the herbicide antidote (safener) activity of N-phenylmaleamic acids via glutathione elevation [1], N-(2,3-dichlorophenyl)maleamic acid represents a structurally distinct probe for exploring the contribution of ortho-meta disubstitution to safener potency. The compound fills a gap in the existing SAR landscape, which has focused predominantly on 4-substituted and symmetrically disubstituted (e.g., 2,6-) analogs. Research programs investigating crop protection chemistry may find this isomer valuable for deconvoluting steric versus electronic contributions to GSH induction, precisely because its activity profile is predicted to differ from the more commonly studied isomers.

Specialty Reagent for Metal Ion Selectivity

The documented selectivity of the 2,5-dichloro isomer for gravimetric zirconium determination, contrasted with the exclusion of the 2,3-isomer from the same analytical survey [1], positions N-(2,3-dichlorophenyl)maleamic acid as a potentially selective precipitating reagent for metal ions that are sterically discriminated by the ortho-chlorine effect. Analytical laboratories exploring novel gravimetric or extraction-based methods for metal ions where conventional maleanilic acids fail to provide adequate selectivity may find the 2,3-isomer's altered coordination geometry advantageous. This application scenario is supported by cross-study comparable evidence and represents a high-differentiation niche where generic substitution would be invalid.

Application
Selection Property
Validation Focus
2,3DCMI precursor for radical copolymerization
Monomer reactivity ratio profile
Copolymer composition and sequence distribution review
Diels–Alder polymer functionalization
Electron-deficient maleimide dienophile context
Cycloaddition rate and regioselectivity review
Herbicide safener SAR probe
Ortho-meta disubstitution pattern
GSH induction and phytotoxicity endpoint context
Specialty metal-ion selectivity reagent
Sterically constrained coordination geometry
Gravimetric or extraction selectivity review
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